REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[C:12](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>CC(C)=O>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[CH:5][C:6]([O:9][CH3:12])=[CH:7][CH:8]=1 |f:1.2.3|
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)O)(F)F
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
under stirring
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The flask was equipped with a reflux condenser, a dropping funnel
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Type
|
CUSTOM
|
Details
|
a thermometer and was connected with a calcium chloride tube
|
Type
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TEMPERATURE
|
Details
|
After that, the reaction mixture was refluxed
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
CUSTOM
|
Details
|
The resulting precipitates (solid)
|
Type
|
CUSTOM
|
Details
|
were separated by filtration
|
Type
|
CONCENTRATION
|
Details
|
The obtained filtrate was concentrated by an evaporator
|
Type
|
ADDITION
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Details
|
To the resulting residue 100 ml of water and 100 ml of n-hexane were added
|
Type
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EXTRACTION
|
Details
|
extracting the target product into the n-hexane layer
|
Type
|
ADDITION
|
Details
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To the resulting water layer 50 ml of n-hexane were added
|
Type
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EXTRACTION
|
Details
|
an extraction again
|
Type
|
WASH
|
Details
|
by washing with 80 ml of 2 mol/L sodium hydroxide aqueous solution
|
Type
|
WASH
|
Details
|
The resulting n-hexane layer was washed two times with 50 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The obtained n-hexane layer was dried with magnesium sulfate anhydride
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration by an evaporator
|
Type
|
CUSTOM
|
Details
|
by removal of hexane
|
Type
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DISTILLATION
|
Details
|
by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)OC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.13 mol | |
AMOUNT: MASS | 22.8 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |